Cas no 681853-08-7 (ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate)

ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate
- Benzenepropanoic acid, β-[[(6-bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-4-methoxy-, ethyl ester
- ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate
- F1695-0030
- ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamido)-3-(4-methoxyphenyl)propanoate
- CHEMBL1473621
- HMS1808C03
- ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate
- AKOS001741655
- ethyl 3-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]-3-(4-methoxyphenyl)propanoate
- NCGC00102691-01
- 681853-08-7
- AKOS016300593
-
- インチ: 1S/C23H22BrNO7/c1-4-31-20(26)12-18(13-5-7-16(29-2)8-6-13)25-22(27)17-10-14-9-15(24)11-19(30-3)21(14)32-23(17)28/h5-11,18H,4,12H2,1-3H3,(H,25,27)
- InChIKey: NWHAVCGGVLBUNU-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC(C2=CC3=CC(Br)=CC(OC)=C3OC2=O)=O)CC(OCC)=O)=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 503.05796g/mol
- どういたいしつりょう: 503.05796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 719
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- 密度みつど: 1.439±0.06 g/cm3(Predicted)
- ふってん: 704.0±60.0 °C(Predicted)
- 酸性度係数(pKa): 11.21±0.20(Predicted)
ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1695-0030-4mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1695-0030-2μmol |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1695-0030-20μmol |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1695-0030-10mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1695-0030-1mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1695-0030-40mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1695-0030-25mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | BA71540-10mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F1695-0030-2mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1695-0030-3mg |
ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(4-methoxyphenyl)propanoate |
681853-08-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoateに関する追加情報
Ethyl 3-(6-Bromo-8-Methoxy-2-Oxo-2H-Chromen-3-yl)Formamido-3-(4-Methoxyphenyl)Propanoate (CAS No. 681853-08-7): A Comprehensive Overview
Ethyl 3-(6-Bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate (CAS No. 681853-08-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of this compound.
The molecular structure of ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate is composed of a chromenone moiety, a brominated aryl group, and an ester functionality. The chromenone core, specifically the 2H-chromenone, is a well-known scaffold in natural products and synthetic compounds due to its diverse biological activities. The presence of the bromine atom and methoxy groups further enhances the structural complexity and potential for pharmacological modulation.
In terms of synthesis, several methodologies have been reported for the preparation of ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate. One common approach involves the condensation of 6-bromo-8-methoxychromenone with an appropriate amine derivative, followed by esterification with ethyl bromoacetate. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes, such as using catalysts and solvents that minimize environmental impact.
The biological activities of ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate have been extensively studied. Research has shown that this compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways such as NF-kB and MAPK. These properties make it a promising candidate for the treatment of various inflammatory diseases.
Furthermore, studies have explored the antiproliferative activity of ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate. In vitro assays have shown that it can effectively inhibit the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and caspase activation. These findings suggest that this compound could be further developed as a potential anticancer agent.
The pharmacokinetic properties of ethyl 3-(6-bromo-8-methoxy-2-oxyo-oH-chromen-o-y-formamido-o-methylohenyloproanoate are also an important area of research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models. Results indicate that it has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use in drug development.
In addition to its therapeutic potential, ethyl 3-(6-bromo-oxy-oH-chromen-o-y-formamido-o-methylohenyloproanoate has been studied for its toxicological properties. Toxicity assessments in both in vitro and in vivo models have shown that it exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its safety profile and any potential side effects.
The clinical applications of ethyl 3-(6-bromo-oxy-oH-chromen-o-y-formamido-o-methylohenyloproanoate are currently under investigation. Preclinical studies have demonstrated its efficacy in animal models of inflammation and cancer, paving the way for future clinical trials. Researchers are also exploring combination therapies involving this compound with existing drugs to enhance therapeutic outcomes.
In conclusion, ethyl 3-(6-bromo-oxy-oH-chromen-o-y-formamido-o-methylohenyloproanoate (CAS No. 681853-08-7) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
681853-08-7 (ethyl 3-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido-3-(4-methoxyphenyl)propanoate) 関連製品
- 953233-17-5(N-{5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-phenoxyacetamide)
- 2138555-45-8(2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride)
- 2171810-40-3(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)
- 2138526-57-3(3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)
- 1261608-25-6((6,2',3',4',5',6'-Hexafluorobiphenyl-2-yl)-dimethyl-amine)
- 1531992-54-7(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2107900-25-2(1-(1-amino-3-methylcyclohexyl)-3-fluoropropan-2-ol)
- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)
- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 2228157-13-7(1-(4-methylnaphthalen-1-yl)cyclopentylmethanamine)



